molecular formula C20H19N3O4S B2446497 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895428-97-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2446497
CAS No.: 895428-97-4
M. Wt: 397.45
InChI Key: ZKDVJZYGZMSNDS-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a dihydrodioxine carboxamide via a pyridinylmethyl spacer. This structure places it within a class of molecules known for their significant potential in medicinal chemistry and drug discovery research. The incorporation of the thiazole ring is of particular interest, as this moiety is a versatile scaffold present in a wide range of bioactive molecules and approved therapeutics . Thiazole-containing compounds have demonstrated a diverse spectrum of pharmacological activities in preclinical research, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects . The specific structural motifs present in this compound—including the benzothiazole, methoxy substituent, and the N-(pyridin-3-ylmethyl) group—suggest it may be a valuable chemical entity for researchers investigating new therapeutic agents, particularly in the development of enzyme inhibitors or targeted therapies. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-5-6-15(25-2)17-18(13)28-20(22-17)23(11-14-4-3-7-21-10-14)19(24)16-12-26-8-9-27-16/h3-7,10,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDVJZYGZMSNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound with a complex structure that includes a benzo[d]thiazole moiety, a pyridine ring, and a dioxine carboxamide group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and potential clinical applications.

Structural Characteristics

The molecular formula of the compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S with a molecular weight of approximately 395.52 g/mol. The structural complexity contributes to its unique interactions within biological systems.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines, including:

CompoundActivityCell LineIC50 (µM)
Compound AAnticancerA549 (Lung)10.5
Compound BAnticancerMCF7 (Breast)15.2
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)Potentially activeTBDTBD

The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity, which is common among benzothiazole derivatives. The presence of the methoxy and methyl groups on the benzo[d]thiazole ring enhances its interaction with inflammatory mediators. Studies have indicated that similar compounds can reduce pro-inflammatory cytokines in vitro.

Neuroprotective Effects

Recent studies have suggested that compounds with dioxine structures may possess neuroprotective properties. For example, they can modulate neurotransmitter release and protect neuronal cells from oxidative stress. The exact neuroprotective mechanisms of this specific compound require further exploration.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and evaluated their anticancer activity against A549 and NIH/3T3 cell lines. One derivative demonstrated an IC50 value of 5 µM against A549 cells, indicating strong anticancer potential .
  • Neuroprotective Study :
    In another study focused on neuroprotection, compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl) were tested for their ability to inhibit neuronal apoptosis induced by oxidative stress in cultured neurons. Results showed a significant reduction in cell death compared to controls.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : Interaction with key signaling pathways such as MAPK and PI3K/Akt may play a role in its anticancer effects.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for synthesizing this compound, and how are key intermediates characterized? The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use coupling agents like EDCI/HOBt to link the benzo[d]thiazole and pyridinylmethyl moieties .
  • Thiazole ring formation : Cyclization of thiourea intermediates under reflux conditions with catalysts (e.g., iodine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for intermediates .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions. Key markers include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular weight and purity (>95% by HPLC) .

Advanced Question: Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of N-substituted benzothiazoles?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require strict temperature control (<60°C to avoid decomposition) .
  • Catalyst tuning : Substituent-specific catalysts (e.g., CuI for azide-alkyne cycloadditions in related compounds) improve regioselectivity .
  • pH control : Maintain slightly basic conditions (pH 8–9) during amide bond formation to minimize hydrolysis .
  • Real-time monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., dihydrodioxine protons at δ 4.2–4.5 ppm) and carbon types (e.g., carbonyl carbons at δ ~165–170 ppm) .
  • High-resolution MS : Confirm molecular formula (e.g., C₂₂H₂₃N₃O₅S) and isotopic patterns .
  • IR spectroscopy : Detect functional groups like amide (C=O stretch ~1650 cm⁻¹) and thiazole (C=N ~1600 cm⁻¹) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry for similar thiazole derivatives?

  • Single-crystal analysis : Grow crystals via slow evaporation (solvent: DMF/water) to determine bond angles and confirm substituent orientation .
  • Comparative studies : Overlay crystallographic data with computational models (e.g., DFT) to validate dihedral angles between the benzothiazole and dihydrodioxine rings .
  • Example : In related compounds, crystallography resolved conflicting NMR assignments by revealing unexpected hydrogen bonding networks .

Biological Evaluation

Basic Question: Q. What in vitro assays are used to assess the biological activity of benzothiazole carboxamides?

  • Anticancer screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution assays (MIC determination) for bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced Question: Q. How can researchers address inconsistent bioactivity data across cell lines or enzyme targets?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and correlate changes with activity trends .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
  • Metabolic stability assays : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Data Analysis and Contradictions

Basic Question: Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Cross-validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .
  • Control experiments : Test for assay interference (e.g., compound fluorescence in FRET-based assays) .

Advanced Question: Q. What computational methods complement experimental data to predict binding affinities?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Focus on key residues (e.g., Lys721 in EGFR) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify conformational shifts in the ligand-protein complex .
  • Free-energy calculations : Apply MM-PBSA to rank derivatives by predicted ΔG values .

Reaction Mechanism and Byproduct Analysis

Advanced Question: Q. How can researchers identify and mitigate byproducts during the synthesis of this compound?

  • LC-MS tracking : Monitor reactions for common byproducts (e.g., hydrolyzed esters or dimerized intermediates) .
  • Isolation protocols : Use preparative HPLC with C18 columns to separate regioisomers (e.g., N- vs. O-alkylated products) .
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration in thiazole ring formation .

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